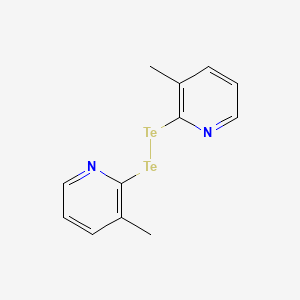

Pyridine, 2,2'-ditellurobis[3-methyl-

Description

Pyridine, 2,2'-ditellurobis[3-methyl- (hypothetical IUPAC name) is a dimeric pyridine derivative comprising two 3-methylpyridine units bridged via a ditelluride (-Te-Te-) linkage. While direct experimental data for this compound is absent in the provided evidence, its structure can be inferred from analogous sulfur-containing compounds like Pyridine, 2,2'-dithiobis (C₁₀H₈N₂S₂) . The substitution of sulfur with tellurium introduces significant differences in molecular weight, bond strength, and reactivity due to tellurium’s larger atomic radius, lower electronegativity, and weaker Te-Te bond energy (~126 kJ/mol) compared to S-S bonds (~268 kJ/mol).

Properties

CAS No. |

505904-78-9 |

|---|---|

Molecular Formula |

C12H12N2Te2 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

3-methyl-2-[(3-methylpyridin-2-yl)ditellanyl]pyridine |

InChI |

InChI=1S/C12H12N2Te2/c1-9-5-3-7-13-11(9)15-16-12-10(2)6-4-8-14-12/h3-8H,1-2H3 |

InChI Key |

BOJSUYRIOQBVKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)[Te][Te]C2=C(C=CC=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-ditellurobis[3-methyl-] typically involves the reaction of 3-methylpyridine with tellurium reagents under controlled conditions. One common method includes the use of tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: While industrial-scale production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-ditellurobis[3-methyl-] undergoes various chemical reactions, including:

Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).

Reduction: Reduction of the tellurium atoms can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions where the tellurium atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: H2O2, HNO3, and other oxidizing agents at room temperature or slightly elevated temperatures.

Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines in polar solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium derivatives.

Scientific Research Applications

Pyridine, 2,2’-ditellurobis[3-methyl-] has several applications in scientific research:

Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of novel drugs.

Industry: It may find applications in materials science, particularly in the development of semiconductors and other advanced materials due to the unique properties imparted by tellurium.

Mechanism of Action

The mechanism by which Pyridine, 2,2’-ditellurobis[3-methyl-] exerts its effects involves the interaction of the tellurium atoms with biological molecules. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridine, 2,2'-ditellurobis[3-methyl- with structurally related compounds, emphasizing molecular properties, substituents, and applications:

Note: Data for Pyridine, 2,2'-ditellurobis[3-methyl- is estimated based on sulfur analogs and periodic trends.

Key Differences:

Chalcogen Impact: Stability: S-S bonds (e.g., in Pyridine, 2,2'-dithiobis) are more thermally stable than Te-Te bonds, which may limit the practical use of tellurium analogs in high-temperature applications.

Substituent Effects :

- 3-Methyl vs. 3-Nitro : Methyl groups (electron-donating) may enhance solubility in organic solvents, while nitro groups (electron-withdrawing) in Pyridine, 2,2'-dithiobis(3-nitro-) could promote electrophilic reactivity, enabling applications in explosives or drug synthesis .

Applications: Sulfur analogs like Pyridine, 2,2'-dithiobis are utilized as antimicrobial agents (dipyrithione) , whereas methyl-substituted pyridines (e.g., Pyridine, 3-methyl-) occur naturally in food systems .

Research Findings and Challenges

- Synthesis : Sulfur-containing analogs are synthesized via oxidative coupling of thiols or disulfide exchange , whereas tellurium derivatives would require specialized tellurium reagents (e.g., TeCl₄), which are less accessible and more toxic.

- Characterization : Structural analysis of sulfur analogs relies on NMR, X-ray crystallography, and mass spectrometry , but Te-containing compounds may require additional techniques (e.g., ¹²⁵Te NMR) due to isotopic challenges.

- Toxicity : Tellurium compounds are generally more toxic than sulfur analogs, limiting their biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.